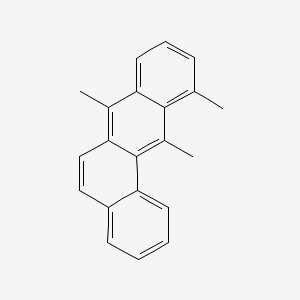

7,11,12-Trimethylbenz(a)anthracene

Description

Properties

CAS No. |

74845-57-1 |

|---|---|

Molecular Formula |

C21H18 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

7,11,12-trimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18/c1-13-7-6-10-17-14(2)18-12-11-16-8-4-5-9-19(16)21(18)15(3)20(13)17/h4-12H,1-3H3 |

InChI Key |

DVTFHVUXUPURTI-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C3C(=C(C2=CC=C1)C)C=CC4=CC=CC=C43)C |

Canonical SMILES |

CC1=C2C(=C3C(=C(C2=CC=C1)C)C=CC4=CC=CC=C43)C |

Other CAS No. |

74845-57-1 |

Synonyms |

7,11,12-TMBA 7,11,12-trimethylbenz(a)anthracene |

Origin of Product |

United States |

Mechanistic Elucidation of 7,11,12 Trimethylbenz a Anthracene Action

Molecular Interactions with Genomic Material

Intercalation Mechanisms into DNA Structures

The carcinogenic activity of polycyclic aromatic hydrocarbons (PAHs) like 7,11,12-trimethylbenz(a)anthracene (TMBA) is intrinsically linked to their ability to interact with cellular macromolecules, most notably DNA. While direct intercalation, the insertion of a planar molecule between the base pairs of the DNA double helix, is a known mechanism for some PAHs, the primary mechanism of DNA damage by TMBA and its more extensively studied analog, 7,12-dimethylbenz(a)anthracene (DMBA), involves metabolic activation to reactive intermediates that then covalently bind to DNA. ontosight.aicaymanchem.com

Metabolic activation of these compounds, facilitated by enzymes such as cytochrome P450 (CYP) and microsomal epoxide hydrolase, leads to the formation of highly reactive diol epoxides. caymanchem.com Specifically for DMBA, the "bay-region" diol epoxides are considered the principal ultimate carcinogenic metabolites. nih.gov These electrophilic intermediates then react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable DNA adducts. nih.govnih.govnih.gov Studies on DMBA have identified several major DNA adducts, including those formed from the reaction of anti-DMBADE with deoxyguanosine and deoxyadenosine, and syn-DMBADE with deoxyadenosine. nih.govnih.gov The formation of these bulky adducts distorts the DNA helix, disrupting normal cellular processes like replication and transcription, which can lead to mutations if not properly repaired. nih.gov

Research comparing DMBA and TMBA has shown that both compounds bind covalently to the DNA of hematopoietic organs in rats. nih.gov The specific adducts formed by TMBA have been found to be similar to those of DMBA. nih.gov The fluorescence spectra of DNA adducts formed from DMBA in rat mammary tissue are consistent with the reaction of diol-epoxides formed in the 1,2,3,4-ring of the molecule. nih.gov This indicates that the mechanism of DNA binding is through these reactive metabolites rather than simple intercalation of the parent compound.

While the formation of covalent adducts is the predominant mechanism of DNA damage, the planar aromatic structure of the parent compound and its metabolites could facilitate initial, non-covalent interactions with DNA, including intercalation, which may position the reactive metabolites for subsequent covalent binding. However, the literature strongly emphasizes metabolic activation and adduct formation as the critical steps in the genotoxicity of these compounds.

Cellular and Subcellular Responses to this compound Exposure

Induction of Genomic Instability and Chromosomal Aberrations

Exposure to this compound and its analogs can lead to significant genomic instability, manifesting as various chromosomal aberrations. This instability is a direct consequence of the DNA damage induced by the compound's reactive metabolites. Studies on the closely related and more frequently studied compound, 7,12-dimethylbenz(a)anthracene (DMBA), provide substantial insight into these processes. DMBA is known to induce chromosomal aberrations, including gaps, breaks, and, less frequently, exchanges in rat bone marrow cells. nih.gov

The formation of DNA adducts by these compounds can stall replication forks and lead to double-strand breaks during DNA replication, which are potent inducers of chromosomal aberrations. Inadequate or erroneous repair of these DNA lesions can result in persistent chromosomal damage, contributing to the genomic instability that is a hallmark of cancer. Research has shown that factors influencing the hematopoietic system, such as erythropoietin, can enhance the frequency of DMBA-induced chromosomal aberrations. nih.gov

Non-Random Distribution of Chromosomal Anomalies

The chromosomal damage induced by these carcinogens is not always random. Studies have revealed a non-random distribution of chromosomal anomalies following exposure to DMBA. nih.gov For instance, in rat bone marrow cells, erythropoietin was found to greatly enhance DMBA-induced chromosomal aberrations in specific chromosomal regions. nih.gov This suggests that certain regions of the genome may be more susceptible to damage or less efficiently repaired. In a mouse model of melanoma induced by DMBA, specific translocations involving chromosome 4 and alterations in chromosome 6 were identified in tumor cells, indicating a non-random pattern of chromosomal rearrangement associated with tumorigenesis. nih.gov

Sister Chromatid Exchanges

Sister chromatid exchanges (SCEs) are another indicator of genotoxic exposure and are readily induced by DMBA and its metabolites. SCEs involve the reciprocal exchange of genetic material between sister chromatids and are thought to arise from the cellular response to DNA damage during replication. In vitro studies using Chinese hamster ovary (CHO) cells demonstrated that non-K-region dihydrodiols of DMBA are potent inducers of SCEs. nih.gov Specifically, the 3,4-dihydrodiol of DMBA was found to be highly active in inducing SCEs, supporting the concept that metabolic activation to diol-epoxides is crucial for this genotoxic effect. nih.gov Furthermore, investigations in rat bone marrow cells treated with DMBA in vivo found that a significant percentage of chromatid breaks were associated with an SCE at the breakpoint, highlighting the link between DNA breakage and the formation of SCEs. nih.gov

Modulation of Gene Expression Profiles

The genotoxic and cellular damage caused by this compound and its analogs extends to altering gene expression patterns, which can drive the process of carcinogenesis. Exposure to these compounds can trigger complex cellular signaling pathways and stress responses, leading to widespread changes in the transcriptome. For example, acute exposure of neonatal rat ovaries to DMBA resulted in differential, concentration-dependent changes in gene expression. nih.gov These alterations in gene expression can affect various cellular functions, including cell cycle control, DNA repair, apoptosis, and cell proliferation, ultimately contributing to malignant transformation.

Regulation of Oncogenes (e.g., Ras Gene Family)

A critical aspect of the carcinogenic mechanism of these compounds is their ability to activate oncogenes, with the Ras gene family being a prominent target. The Ras genes (H-ras, K-ras, and N-ras) encode for small GTPases that are key regulators of cellular proliferation and survival. Mutations in Ras genes, particularly at codons 12, 13, and 61, can lead to constitutively active Ras proteins, resulting in uncontrolled cell growth.

Studies have demonstrated a direct link between DMBA exposure and the activation of Ras oncogenes in various tumor models. In a study of transplacental carcinogenesis, A to T mutations at the second base of codon 61 of the H-ras gene were found in skin tumors of mice exposed to DMBA. nih.gov Similarly, lung tumors from the same animals showed mutations in the K-ras gene. nih.gov This indicates that DMBA can induce activating mutations in different members of the Ras family in a tissue-specific manner.

However, the role of Ras activation in DMBA-induced carcinogenesis is not universal. Some studies have shown that malignant transformation of murine keratinocytes by DMBA can occur independently of point mutations in the c-H-ras gene. nih.gov This suggests that while Ras activation is a frequent event, other genetic and epigenetic alterations also play a crucial role in the carcinogenic process initiated by these compounds. For instance, in a transgenic mouse model expressing an activated human H-ras gene, DMBA treatment led to the development of melanomas that also exhibited deletions and polymorphisms in the region of chromosome 4 containing tumor suppressor genes like p16INK4A. nih.gov

The table below summarizes findings on the regulation of the Ras gene family following exposure to DMBA.

| Study System | Gene | Mutation/Alteration | Finding |

| Mouse Skin Tumors | H-ras | A to T mutation at codon 61 | Found in skin tumors of DMBA-exposed mice. nih.gov |

| Mouse Lung Tumors | K-ras | Mutations at codon 61 | Detected in lung tumors from DMBA-treated mice. nih.gov |

| Murine Keratinocyte Carcinoma Cell Lines | c-H-ras | No mutations at codons 12, 13, or 61 | Malignant transformation occurred independently of ras activation. nih.gov |

| TP-ras Transgenic Mouse Melanoma | Human H-ras (transgene) | Pre-existing activated transgene | DMBA treatment induced tumors with additional chromosomal alterations. nih.gov |

Alterations in Tumor Suppressor Genes (e.g., p53)

The tumor suppressor gene p53 is a critical guardian of the genome, orchestrating cell cycle arrest and apoptosis in response to cellular stress. Its inactivation is a common event in many cancers. Research into the effects of the potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA), a compound structurally similar to TMBA, has shed light on how these substances can interfere with p53 function.

In a study on DMBA-induced skin tumors in Swiss albino mice, it was observed that the expression of both wild-type and mutant forms of p53 was significantly altered. nih.gov Specifically, the application of a chemopreventive agent was shown to induce the expression of wild-type p53 while down-regulating the expression of mutant p53 that had been elevated by DMBA. nih.gov This suggests that DMBA's carcinogenicity may be linked to its ability to promote the accumulation of non-functional, mutant p53. Further analysis revealed that the modulation of p53 was accompanied by changes in its downstream effector, the cyclin-dependent kinase inhibitor p21/waf1, highlighting a disruption in the p53 signaling pathway. nih.gov In hamster buccal pouch carcinogenesis induced by DMBA, an up-regulation of p53 was noted in the tumor-bearing animals. nih.gov

Table 1: Effects of DMBA on p53 Expression

| Experimental Model | Compound | Effect on p53 | Downstream Consequences | Reference |

| Swiss albino mice skin | DMBA | Down-regulation of wild-type p53, up-regulation of mutant p53 | Altered p21/waf1 levels | nih.gov |

| Hamster buccal pouch | DMBA | Up-regulation of p53 | --- | nih.gov |

Dysregulation of Cell Cycle Regulators (e.g., Cdc25A, p27)

Impact on Apoptosis-Related Genes (e.g., Bcl-2, FasL)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Its dysregulation is a hallmark of cancer. The B-cell lymphoma-2 (Bcl-2) family of proteins and the Fas ligand (FasL) are key players in the intrinsic and extrinsic apoptotic pathways, respectively.

Studies on DMBA have demonstrated its ability to modulate these apoptotic regulators. In a study investigating breast cancer cells in mice, DMBA administration led to a significant up-regulation of both Bcl-2 (an anti-apoptotic protein) and FasL at both the mRNA and protein levels. cellmolbiol.orgsemanticscholar.orgresearchgate.net The increased expression of Bcl-2 is associated with the inhibition of apoptosis, thereby allowing cancer cells to survive and proliferate. cellmolbiol.orgsemanticscholar.org The role of increased FasL is complex; while it can induce apoptosis, in some tumor contexts, it may contribute to immune evasion by killing tumor-infiltrating lymphocytes. semanticscholar.org

In DMBA-induced hamster buccal pouch carcinogenesis, an up-regulation of the anti-apoptotic protein Bcl-2 and a down-regulation of the pro-apoptotic protein Bax were observed. nih.gov This shift in the Bax/Bcl-2 ratio is a classic indicator of apoptosis inhibition. Furthermore, DMBA has been shown to induce apoptosis in murine pre-B cells through a pathway dependent on the activation of caspase-8, a key initiator caspase in the extrinsic pathway that can be triggered by FasL. nih.gov

Table 2: Modulation of Apoptosis-Related Genes by DMBA

| Experimental Model | Compound | Gene/Protein | Effect | Reference |

| C57BL/6 mice breast cancer cells | DMBA | Bcl-2 | Up-regulated | cellmolbiol.orgsemanticscholar.orgresearchgate.net |

| C57BL/6 mice breast cancer cells | DMBA | FasL | Up-regulated | cellmolbiol.orgsemanticscholar.orgresearchgate.net |

| Hamster buccal pouch | DMBA | Bcl-2 | Up-regulated | nih.gov |

| Hamster buccal pouch | DMBA | Bax | Down-regulated | nih.gov |

| Murine pre-B cells | DMBA | Caspase-8 | Activated | nih.gov |

MicroRNA Expression Changes

Detailed studies specifically examining the impact of this compound on microRNA expression profiles are not available in the reviewed scientific literature.

Effects on Key Cellular Processes (e.g., Cell Proliferation, Apoptosis Induction)

The molecular alterations induced by PAHs culminate in the disruption of fundamental cellular processes like proliferation and apoptosis. The leukemogenic properties of TMBA are associated with the development of leukemic stem cells in the red pulp of the spleen in rats. nih.gov Similarly, DMBA is known to deplete bone marrow cells. nih.gov

In hamster buccal pouch carcinogenesis, DMBA treatment leads to increased cell proliferation, as evidenced by the overexpression of markers like proliferating cell nuclear antigen (PCNA) and cyclin D1. nih.gov Concurrently, as discussed previously, DMBA can inhibit apoptosis in this model, creating a cellular environment conducive to tumor growth. nih.gov

However, the effect on apoptosis can be cell-type specific. While DMBA inhibits apoptosis in some cancer models, it has also been shown to induce apoptosis in murine pre-B cells. nih.gov In studies on breast cancer cells, DMBA treatment resulted in a significantly higher apoptosis rate compared to control groups, even as it upregulated the anti-apoptotic protein Bcl-2. semanticscholar.orgresearchgate.net This suggests a complex and possibly contradictory role in regulating cell death, where the ultimate outcome may depend on the specific cellular context and the interplay of various signaling pathways. semanticscholar.org

Interactions of this compound Metabolites with Cellular Macromolecules Beyond DNA

While the genotoxicity of TMBA arises from the covalent binding of its metabolites to DNA, these reactive intermediates can also interact with other cellular macromolecules. nih.gov Both TMBA and DMBA are known to bind persistently to the DNA of bone marrow and liver cells. nih.gov

Beyond DNA, research on the related compound DMBA has shown that its metabolites can interact with other types of molecules. An in vitro study demonstrated that DMBA and its biliary metabolites can bind to dietary fiber components such as delipidated bran and acid lignin. nih.gov This binding was found to be significant and could potentially influence the bioavailability of the carcinogen in the gastrointestinal tract. nih.gov While this interaction occurs outside the cell, it points to the reactivity of PAH metabolites with macromolecules other than DNA. The binding of metabolites to proteins and lipids within the cell is a plausible but less characterized aspect of their mechanism of action.

Structure Activity Relationship Sar Investigations of 7,11,12 Trimethylbenz a Anthracene

Influence of Methyl Substituent Position on Biological Activity

The position of methyl groups on the benz(a)anthracene (B33201) skeleton is a critical determinant of carcinogenic activity. Early research into the carcinogenicity of benz(a)anthracene derivatives established that methylation at the 7- and 12-positions was particularly effective in conferring high carcinogenic potential. wikipedia.org The compound 7,11,12-trimethylbenz(a)anthracene fits this pattern, possessing the key methyl groups at positions 7 and 12, with an additional group at position 11.

The significance of the specific substitution pattern is underscored when comparing different isomers. For instance, studies on 1,7,12-trimethylbenz[a]anthracene and 2,7,12-trimethylbenz[a]anthracene, which also have three methyl groups but differ in their placement, reported a lack of carcinogenic activity. nih.gov This starkly contrasts with the known carcinogenicity of isomers like this compound, demonstrating that the mere presence of three methyl groups is insufficient to predict biological effect. The specific locations of these alkyl groups dictate the molecule's metabolic fate and its ability to interact with cellular macromolecules like DNA.

Comparative Analysis with Analogous Benz(a)anthracene Derivatives

To contextualize the biological activity of this compound, it is often compared with its close and extensively studied analogs, most notably 7,12-dimethylbenz(a)anthracene (DMBA). DMBA is recognized as a powerful and organ-specific laboratory carcinogen, widely used as a standard tumor initiator in cancer research. wikipedia.orgwikipedia.org It is known to be an immunosuppressor and requires metabolic activation to exert its carcinogenic effects. wikipedia.org

The addition of a third methyl group, as in trimethylated derivatives, modulates this activity. For example, a comparative study of the leukemogenic effects of DMBA and 7,8,12-trimethylbenz[a]anthracene (TMBA) in rats found that both compounds are leukemogens that bind covalently to the DNA of hematopoietic organs such as the spleen and bone marrow. nih.gov Both DMBA and TMBA were found to deplete bone marrow cells and their DNA adducts persisted in both bone marrow and liver tissue. nih.gov This indicates that the fundamental mechanism of action—metabolic activation leading to DNA binding—is conserved between these dimethylated and trimethylated analogs.

The following table summarizes the reported biological activity of several benz(a)anthracene derivatives, highlighting the impact of methyl and other substitutions.

Theoretical Frameworks and Predictive Models for Carcinogenic Potential

The carcinogenicity of PAHs like this compound is often explained by the "bay-region" theory. This theory posits that PAHs are not carcinogenic themselves but must be metabolically activated by cellular enzymes, such as cytochrome P450s. acs.org This process typically leads to the formation of highly reactive diol-epoxide metabolites. acs.org

The "bay region" is a sterically hindered concave area on the molecule. When an epoxide is formed adjacent to this bay region, the resulting diol-epoxide is often the "ultimate carcinogen." The theory suggests that the positioning of the epoxide in this region facilitates the formation of a stable carbonium ion (a positively charged carbon atom), which can then readily attack and form covalent bonds (adducts) with nucleophilic sites on DNA. This DNA damage, if not properly repaired, can lead to mutations and initiate cancer. The presence and position of methyl groups on the benz(a)anthracene ring can influence the electronic properties and steric environment of the molecule, thereby affecting the rate and regioselectivity of metabolic activation and the stability of the critical carbonium ion intermediate.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to predict the biological activity of chemicals based on their molecular structure. nih.govdoaj.org For PAHs, QSAR models have been developed to forecast their carcinogenic potential by correlating structural or physicochemical properties (known as descriptors) with observed carcinogenic activity. acs.orgnih.gov

These models utilize a variety of descriptors that can be calculated from the molecule's structure, including:

Thermodynamic Stabilities: The calculated energy of formation for key metabolic intermediates like epoxides and carbonium ions can serve as a powerful predictor. acs.orgnih.gov

Molecular Properties: Descriptors such as van der Waals surface area, mean atomic van der Waals volume, and the total number of bonds can influence toxicity. nih.gov

Electronic Properties: Features like electron density and molecular polarizability are used to model the reactivity of the molecule. acs.org

By building mathematical models from these descriptors for a set of known PAHs, QSAR can reasonably predict the carcinogenic activity of new or untested compounds and help distinguish between carcinogenic and non-carcinogenic structures. acs.orgnih.gov These in silico methods are valuable for rapid toxicity screening and environmental risk assessment, providing a means to prioritize chemicals for further experimental testing. doaj.org

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

In vitro models provide controlled environments to investigate the cellular and molecular effects of 7,11,12-TMBA, offering insights into its metabolism and mechanisms of toxicity.

Cell Culture Systems for Metabolic and Molecular Studies

Mammalian cell lines are crucial for studying the metabolism and mutagenicity of 7,11,12-TMBA. For instance, Chinese hamster V79 cells, which lack the inherent ability to metabolize PAHs, are used in cell-mediated assays. nih.gov In these systems, V79 cells are co-cultured with cells capable of metabolizing PAHs, such as golden hamster cells, to identify mutagenic metabolites. nih.gov Studies have shown that in the presence of these metabolically active cells, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a closely related compound, and its hydroxymethyl derivatives are mutagenic. nih.gov

Mouse keratinocyte cell lines have also been employed to model skin carcinogenesis. Research has demonstrated that DMBA can induce malignant transformation in these cells, providing a model to study the genetic changes that occur during the initiation and progression of epithelial cancers. nih.gov Furthermore, mammary epithelial cells from rats with varying susceptibilities to DMBA-induced carcinogenesis have been used to investigate metabolic differences. These studies have revealed that the susceptibility of young virgin rat mammary cells to DMBA may be linked to their higher conversion of the compound into phenolic and polar metabolites. nih.gov

Fungal biotransformation models offer a unique perspective on the metabolism of 7,11,12-TMBA and related compounds. The fungi Syncephalastrum racemosum and Cunninghamella elegans have been shown to metabolize DMBA into several metabolites, including hydroxymethyl derivatives and various trans-dihydrodiols. nih.gov Notably, the fungal metabolism at the K-region (5,6-position) is highly stereoselective, producing the 5R,6R enantiomer in greater abundance, which differs from the stereoselectivity observed in mammalian enzyme systems. nih.gov This highlights the utility of fungal models in generating and identifying specific metabolites for further toxicological assessment.

Reconstituted Enzyme Systems for Mechanistic Elucidation

Reconstituted enzyme systems, which involve purified enzymes, are invaluable for dissecting the specific roles of individual enzymes in the metabolism of 7,11,12-TMBA. While direct studies on 7,11,12-TMBA are limited, research on the analogous compound DMBA has extensively used such systems. For example, rat liver microsomes have been used to study the formation of various metabolites, including dihydrodiols. nih.gov These systems allow for a detailed examination of the enzymatic reactions and the factors that influence them, providing a clearer understanding of the metabolic activation pathways leading to carcinogenesis.

In Vivo Animal Model Systems for Studying 7,11,12-Trimethylbenz(a)anthracene

In vivo animal models are indispensable for understanding the complex, multi-stage process of carcinogenesis induced by 7,11,12-TMBA in a whole-organism context.

Rodent Models of Organ-Specific Carcinogenesis

Rodent models have been instrumental in demonstrating the organ-specific carcinogenic effects of 7,11,12-TMBA and the related compound DMBA.

Hematopoietic System: Studies in Long-Evans rats have shown that both 7,11,12-TMBA and DMBA are leukemogenic, binding to the DNA of hematopoietic organs like the spleen and bone marrow. nih.gov These compounds lead to the depletion of bone marrow cells and the persistent formation of DNA adducts. nih.gov Interestingly, no direct correlation was found between the susceptibility of an organ to carcinogenesis and the specific types or amounts of DNA adducts formed in the hematopoietic system, liver, and spleen. nih.gov

Ovarian Carcinogenesis: DMBA is a widely used chemical for inducing ovarian tumors in rats and mice, providing a model to study the mechanisms of ovarian cancer. nih.govmdpi.comnih.gov Systemic reviews have indicated that DMBA is an effective inducer of ovarian carcinogenesis regardless of the dose, administration route, or animal strain. nih.govmdpi.comnih.gov In Fisher 344 rats, direct application of DMBA to the ovary, particularly in a model of ovarian failure induced by 4-vinylcyclohexene (B86511) diepoxide, resulted in the development of Sertoli-Leydig cell tumors.

Skin Carcinogenesis: The mouse skin model is a classic system for studying two-stage carcinogenesis, where DMBA often serves as the tumor initiator. wikipedia.org Studies using epidermal homogenates from mice have identified 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) as a major metabolite. nih.gov

Mammary Gland Carcinogenesis: DMBA is a potent inducer of mammary tumors in mice and rats, serving as a relevant model for human breast cancer. nih.gov The incidence and onset of these tumors are influenced by the strain and age of the mice. nih.gov In C3H-AvyfB mice, the type of dietary fat was found to influence DMBA-induced carcinogenesis, with polyunsaturated fats enhancing tumor development during the promotion stage, particularly in the mammary glands and ovaries of female mice. nih.gov Studies have also utilized subcutaneous injections of DMBA in rats to induce mammary tumors. nih.gov

Use of Genetically Engineered Animal Models

Genetically engineered mouse models provide powerful tools to investigate the roles of specific genes in 7,11,12-TMBA-induced carcinogenesis.

CYP1B1-null mice: While specific studies on 7,11,12-TMBA with CYP1B1-null mice were not identified in the search results, humanized transgenic mice expressing human cytochrome P450 1B1 (CYP1B1) have been used to study the effects of DMBA. nih.gov In these models, DMBA was found to reduce the expression of human CYP1B1 while inducing the expression of the endogenous mouse CYP1B1. nih.gov This model can be useful for detecting polycyclic aromatic hydrocarbons by measuring CYP1B1 expression. nih.gov

Other Genetically Engineered Models: The TP-ras transgenic mouse, which expresses an activated human Ha-ras gene, develops cutaneous melanoma when treated with DMBA. nih.gov This model has been used to study chromosomal abnormalities associated with melanoma, revealing alterations similar to those found in human melanoma. nih.gov Additionally, Smad3 heterozygous mice have been shown to have accelerated mammary tumorigenesis when treated with DMBA, suggesting that Smad3 has a tumor suppressor function in breast cancer. duke.edu

Analytical Techniques for Research-Oriented Investigations

A variety of analytical techniques are employed to detect and quantify 7,11,12-TMBA and its metabolites in biological samples. High-performance liquid chromatography (HPLC) with diode-array detection is a common method for monitoring DMBA in matrices such as serum, liver, and kidney of treated rats. researchgate.netnih.gov This technique allows for the separation and identification of different metabolites. nih.govnih.govnih.gov

Adsorptive transfer stripping voltammetry (AdTSV) has also been developed as a sensitive method for the determination of DMBA. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used to identify metabolites, such as the hydroxyalkyl derivatives of DMBA, in tissues. nih.gov For studying DNA damage, techniques to analyze DNA adducts are crucial. nih.gov Furthermore, molecular biology techniques like Southern and Northern blotting, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH) are used to investigate the genetic and chromosomal alterations induced by these compounds in experimental models. nih.govnih.gov

Interactive Data Table: Rodent Models of 7,11,12-TMBA and DMBA-Induced Carcinogenesis

| Organ System | Rodent Model | Compound | Key Findings | Citations |

|---|---|---|---|---|

| Hematopoietic System | Long-Evans Rats | 7,11,12-TMBA, DMBA | Leukemogenic; DNA binding in spleen and bone marrow; bone marrow cell depletion. | nih.gov |

| Ovary | Fisher 344 Rats | DMBA | Induction of Sertoli-Leydig cell tumors, particularly after ovarian failure induction. | |

| Ovary | Rats and Mice | DMBA | Effective inducer of ovarian tumors, genetically similar to human ovarian adenocarcinomas. | nih.govmdpi.comnih.gov |

| Skin | Mice | DMBA | Classic model for two-stage carcinogenesis; metabolism to hydroxymethyl derivatives. | wikipedia.orgnih.gov |

| Mammary Gland | Mice and Rats | DMBA | Potent inducer of mammary tumors, influenced by mouse strain, age, and dietary fat. | nih.govnih.govnih.gov |

| Skin (Melanoma) | TP-ras Transgenic Mice | DMBA | Development of cutaneous melanoma with chromosomal alterations similar to human melanoma. | nih.gov |

| Mammary Gland | Smad3 Heterozygous Mice | DMBA | Accelerated mammary tumorigenesis, indicating a tumor suppressor role for Smad3. | duke.edu |

Chromatographic and Spectrometric Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry, High-Resolution Time-of-Flight Mass Spectrometry, UV Spectroscopy)

The detection and quantification of 7,11,12-TMBA, like other PAHs, rely heavily on the separation power of chromatography coupled with the sensitivity of spectrometric detection. restek.comshimadzu.com The complexity of environmental and biological samples, which often contain numerous PAH isomers, makes high-resolution separation crucial for accurate analysis. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of PAHs from various matrices. thermofisher.comnih.gov Specialized columns, such as those with a C18 stationary phase or proprietary phases designed specifically for PAHs, are used to separate isomers. restek.com The separation is typically achieved using a mobile phase gradient, commonly a mixture of acetonitrile (B52724) and water. mdpi.com Detection is frequently performed using ultraviolet (UV) or fluorescence detectors (FLD), as the fused aromatic ring structure of PAHs results in strong absorbance and fluorescence. researchgate.netepa.gov While specific HPLC methods for 7,11,12-TMBA are not extensively detailed in published literature, the general principles for PAH analysis are directly applicable.

Typical HPLC Parameters for General PAH Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or specialized PAH column (e.g., Pinnacle II PAH) | Provides separation of nonpolar PAH compounds. restek.com |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds based on polarity. mdpi.com |

| Detector | UV/Vis or Fluorescence (FLD) | Detects compounds based on light absorption or emission. mdpi.comresearchgate.net |

| UV Wavelength | 254 nm (general) or programmed wavelengths | Monitors the characteristic absorbance of PAHs. epa.gov |

| Injection Volume | 5-20 µL | Introduces the sample into the system. mdpi.comepa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds, including PAHs. shimadzu.comnih.gov The high resolution of capillary columns (e.g., Rtx-35, HP-5MS) is essential for separating the many isomers present in complex mixtures. shimadzu.comnih.gov Following separation by GC, the compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification. nih.gov For trace-level analysis, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers enhanced selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, which is particularly useful for distinguishing isomers and overcoming matrix interference. nih.govuctm.edu

Common GC-MS Parameters for General PAH Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Rtx-35, DB-5MS, or equivalent (30 m length) | Separates volatile compounds based on boiling point and polarity. shimadzu.com |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. shimadzu.com |

| Inlet Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. shimadzu.com |

| MS Mode | Scan, Selected Ion Monitoring (SIM), or MRM | Scan for general identification; SIM/MRM for targeted, sensitive quantification. nih.govuctm.edu |

| Ion Source Temp. | ~230-300°C | Ionizes the analyte molecules. shimadzu.com |

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS): While specific applications for 7,11,12-TMBA are not prominent, HR-TOF-MS is an advanced technique providing highly accurate mass measurements. This capability is critical for determining the elemental composition of unknown compounds and for distinguishing between different molecules that have the same nominal mass (isobaric compounds), a common challenge in PAH metabolite analysis.

UV Spectroscopy: The extensive system of conjugated pi-electrons in 7,11,12-TMBA and other PAHs results in characteristic absorption of ultraviolet and visible light. researchgate.net UV-Vis spectroscopy is often used as the detection method coupled with HPLC. restek.comepa.gov The absorption spectrum can help in the identification of the class of compound, although it generally lacks the specificity to distinguish between close isomers without prior chromatographic separation. nih.gov Studies of PAHs in various media show distinct absorption bands that are crucial for their quantification. aanda.org

Molecular Biology Approaches (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction, Dot Blotting)

Molecular biology techniques are vital for understanding the genotoxic effects of 7,11,12-TMBA, from its influence on gene expression to its ability to form DNA adducts.

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR): This technique is used to measure changes in the expression of specific genes following exposure to a substance. In the context of PAH carcinogenicity, qRT-PCR is employed to quantify the messenger RNA (mRNA) levels of genes involved in metabolic activation and detoxification. For instance, studies on other PAHs measure the upregulation of xenobiotic-metabolizing enzymes like Cytochrome P450 (CYP) family members (e.g., CYP1A1, CYP1B1) and DNA repair genes. nih.govnih.govnih.gov An increase in the expression of these genes can indicate a cellular response to the presence of the toxicant. nih.gov Although direct studies using qRT-PCR for 7,11,12-TMBA are scarce, this method would be a primary tool to investigate its metabolic activation pathways. nih.gov

Dot Blotting: Dot blotting is a molecular technique used to detect and quantify specific nucleic acid sequences. In toxicology research, it can be adapted to screen for DNA damage or the presence of DNA adducts, although methods like ³²P-postlabeling are more commonly cited for adduct detection. nih.gov In a dot blot assay for DNA adducts, genomic DNA from treated cells would be denatured and "dotted" onto a membrane. The membrane is then probed with an antibody that specifically recognizes the adducts formed by the chemical, allowing for their detection and quantification. This approach can also be used to verify the presence of specific gene sequences in cloned DNA, such as screening for mutations in oncogenes like H-ras following carcinogen exposure. nih.gov

Cytogenetic and Flow Cytometric Analyses (e.g., Karyotyping, Fluorescence In Situ Hybridization, Flow Cytometry for Gene Expression)

Cytogenetic analyses are critical for assessing the clastogenic potential of 7,11,12-TMBA, i.e., its ability to cause structural damage to chromosomes.

Karyotyping: This classical cytogenetic technique involves the visualization and analysis of the full set of chromosomes from a cell. In cancer research, karyotyping is used to identify gross chromosomal abnormalities, such as changes in chromosome number (aneuploidy) or structure (translocations, deletions). While specific karyotyping studies on 7,11,12-TMBA are not widely documented, research on the closely related isomers 7,8,12-trimethylbenz(a)anthracene and 6,8,12-trimethylbenz(a)anthracene provides a relevant model. nih.gov Studies of rat leukemias induced by these compounds revealed specific, recurring chromosomal abnormalities. nih.gov These findings suggest that different trimethylbenz(a)anthracene isomers may act through a common mechanism involving specific chromosomal damage. nih.gov

Cytogenetic Findings in Rat Leukemias Induced by Trimethylbenz(a)anthracene Isomers

| Carcinogen | Chromosomal Abnormality | Frequency |

|---|---|---|

| 7,8,12- and 6,8,12-TMBA | Trisomy of the largest telocentric chromosome (C-1) | 15.6% (10 of 64 leukemias) |

| 7,8,12- and 6,8,12-TMBA | Elongation of one C-1 chromosome ("long C-1") | 7.8% (5 of 64 leukemias) as predominant stemline |

| 7,8,12- and 6,8,12-TMBA | Normal Karyotype | 64.1% (41 of 64 leukemias) |

Data sourced from a study on related isomers, not this compound. nih.gov

Fluorescence In Situ Hybridization (FISH): FISH is a more targeted cytogenetic technique that uses fluorescently labeled DNA probes to identify specific chromosomes or chromosome regions. aacrjournals.org It offers higher resolution than conventional karyotyping for detecting complex rearrangements like translocations. aacrjournals.org In the context of PAH exposure, FISH with whole-chromosome "painting" probes can be used to screen for and quantify the frequency of chromosomal breaks and exchanges between specific chromosomes in exposed populations. aacrjournals.org This method provides a sensitive measure of genomic instability induced by genotoxic agents. mpi-bremen.de While not specifically documented for 7,11,12-TMBA, it is a standard method for evaluating the effects of environmental carcinogens. aacrjournals.orgarb-home.de

Flow Cytometry for Gene Expression: Flow cytometry is a high-throughput method for analyzing individual cells within a population. While often used to identify cell surface markers, it can also be adapted to measure gene expression by detecting intracellular fluorescent proteins (e.g., GFP) linked to a gene of interest or by using antibody-based staining for specific proteins. It can rapidly analyze thousands of cells, providing statistical data on how a compound like 7,11,12-TMBA might affect the expression of a particular gene across a cell population or influence cell cycle progression.

Immunological Techniques for Molecular Marker Detection (e.g., Immunohistochemistry)

Immunological techniques leverage the high specificity of antibodies to detect and visualize specific molecules within cells and tissues.

Immunohistochemistry (IHC): IHC is a powerful technique for visualizing the presence and location of specific proteins (antigens) in tissue sections. nih.gov In studies of chemical carcinogenesis, IHC is used to detect biomarkers associated with the effects of the compound. For example, following exposure to a suspected carcinogen like 7,11,12-TMBA, tissues could be analyzed for:

Proliferation markers (e.g., Ki-67) to identify areas of increased cell division.

DNA damage markers (e.g., γ-H2AX) to pinpoint cells with DNA double-strand breaks.

Apoptosis markers (e.g., cleaved caspase-3) to detect programmed cell death.

Metabolic enzymes (e.g., CYP1A1) to show where the compound is being metabolized.

This method provides crucial spatial information, linking molecular events to specific cell types and tissue structures, which is essential for understanding the progression from initial cell damage to tumor formation.

Broader Academic Implications and Future Research Directions

Contributions to the General Understanding of Polycyclic Aromatic Hydrocarbon Carcinogenesis

Research on 7,11,12-TMBA has contributed to the broader understanding of how PAHs cause cancer. Like other potent carcinogenic PAHs such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), 7,11,12-TMBA requires metabolic activation to exert its carcinogenic effects. This process involves its conversion into reactive intermediates that can bind to cellular macromolecules like DNA, leading to the formation of DNA adducts. ontosight.ainih.gov The formation of these adducts is a critical step in the initiation of cancer.

Studies comparing the DNA adducts formed by 7,11,12-TMBA and DMBA in various tissues have provided insights into organ-specific carcinogenesis. For instance, research on rats has shown that both compounds bind to DNA in hematopoietic organs like the spleen and bone marrow. nih.gov However, the relationship between the quantity and nature of specific adducts and the susceptibility of an organ to cancer is complex and not always direct. nih.gov Further investigations into the metabolic pathways and the specific DNA adducts formed by 7,11,12-TMBA are crucial for elucidating the precise mechanisms of its carcinogenicity.

The table below summarizes key findings from comparative studies on the carcinogenic effects of 7,11,12-TMBA and related compounds.

| Compound | Key Findings in Carcinogenesis Research |

| 7,11,12-Trimethylbenz(a)anthracene (7,11,12-TMBA) | Induces tumors in laboratory animals, suggesting potential human cancer risk. ontosight.ai Binds to DNA in hematopoietic organs, similar to DMBA. nih.gov |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | A well-established potent carcinogen used as a tumor initiator in research. wikipedia.org Its metabolism to reactive diol epoxides that form DNA adducts is a key carcinogenic mechanism. nih.gov |

| 7-Methylbenz[a]anthracene (7-MBA) | Considered to be metabolically activated via its bay-region dihydrodiol-epoxide. nih.gov |

Advancement of Knowledge in Molecular Mutagenesis

The study of 7,11,12-TMBA and its analogs has significantly advanced our understanding of molecular mutagenesis. The compound's ability to induce genetic mutations is intrinsically linked to its carcinogenic properties. ontosight.ai The metabolic activation of 7,11,12-TMBA leads to electrophilic metabolites that can react with DNA, resulting in mutations if not properly repaired.

A key area of research has been the identification of the ultimate carcinogenic metabolites of related compounds like DMBA. For example, studies have investigated the role of metabolites such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (HMBA) and its subsequent conversion to a reactive sulfate (B86663) ester, 7-sulfooxymethyl-12-methylbenz[a]anthracene (SMBA). nih.gov This research has provided evidence that benzylic carbonium ions generated from such metabolites are exceptionally reactive electrophilic mutagens. nih.gov Understanding these highly reactive intermediates is crucial for explaining the potent mutagenic and carcinogenic activity of these PAHs.

Future research should focus on identifying the specific mutations induced by 7,11,12-TMBA and understanding the DNA repair pathways that are activated in response to the damage it causes. This will provide a more complete picture of its mutagenic mechanisms.

Insights into Environmental Biotransformation Pathways of Polycyclic Aromatic Hydrocarbons

The environmental fate of PAHs like 7,11,12-TMBA is of significant concern due to their potential for long-term health risks. ontosight.ai Research into the biotransformation of related PAHs by microorganisms provides valuable insights into how these compounds might be broken down in the environment.

For instance, studies on the metabolism of DMBA by the fungus Cunninghamella elegans have shown the formation of various dihydrodiols and their hydroxymethyl derivatives. nih.gov This contrasts with the metabolic pathways observed in bacteria like Pseudomonas aeruginosa and Penicillium notatum, which primarily produce methyl-hydroxylated metabolites. nih.gov These findings highlight the diverse strategies employed by different organisms to metabolize PAHs.

Understanding the biotransformation pathways of 7,11,12-TMBA is essential for assessing its environmental persistence and potential for bioaccumulation. ontosight.ai Future research could explore the specific microbial species capable of degrading 7,11,12-TMBA and the enzymatic systems involved. This knowledge could inform bioremediation strategies for PAH-contaminated sites.

The following table details the metabolites identified in biotransformation studies of a related compound, DMBA.

| Organism/System | Metabolites of 7,12-Dimethylbenz[a]anthracene (DMBA) |

| Cunninghamella elegans | DMBA-trans-8,9-dihydrodiol, DMBA-trans-3,4-dihydrodiol, 7-hydroxymethyl and 12-hydroxymethyl derivatives of these dihydrodiols. nih.gov |

| Rat Liver Nuclei and Microsomes | Trans-dihydrodiols at positions 3,4, 5,6, 8,9, and 10,11; phenols at positions 2, 3, and 4. nih.gov |

Novel Approaches for Modulating Biological Responses to Chemical Carcinogens within Research Frameworks

The study of 7,11,12-TMBA and its analogs offers opportunities to develop and test novel strategies for modulating biological responses to chemical carcinogens. Research has shown that the immunosuppressive effects of DMBA, a related compound, may be mediated through the interleukin-2 (B1167480) (IL-2) pathway. nih.gov Exposure to DMBA can suppress the production of IL-2 and the expression of its high-affinity receptor, leading to T-lymphocyte dysfunction. nih.gov This suggests that targeting the IL-2 pathway could be a potential strategy to counteract the immunosuppressive effects of certain PAHs.

Furthermore, studies have indicated that the toxicity of DMBA in bone marrow is dependent on the p53 tumor suppressor protein. nih.gov This finding points to the importance of p53 in the cellular response to PAH-induced damage and suggests that modulating p53 activity could influence the toxic outcomes.

Future research in this area could focus on identifying specific molecular targets to counteract the carcinogenic effects of 7,11,12-TMBA. This could involve screening for small molecules that inhibit key metabolic activation steps or enhance DNA repair pathways. Such research would not only advance our understanding of chemical carcinogenesis but also hold promise for developing new preventive and therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.